![molecular formula C26H19NO3 B4837073 N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4837073.png)
N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide
Overview
Description
N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide, also known as DBF, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBF is a member of the dibenzofuran family of compounds and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide as a selective estrogen receptor modulator (SERM). N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide has been shown to exhibit estrogenic effects in some tissues, while blocking estrogen receptors in others. This makes it a potentially useful tool for studying the role of estrogen in various physiological processes.
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide is not fully understood, but it is thought to involve its interaction with estrogen receptors. N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), although its binding affinity for these receptors is lower than that of natural estrogens. N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide has also been shown to inhibit the activity of aromatase, an enzyme that converts androgens to estrogens.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its potential as a SERM, N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro, although its effectiveness in vivo has not yet been established.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide in lab experiments is its selectivity for estrogen receptors. This makes it a potentially useful tool for studying the role of estrogen in various physiological processes. However, one limitation of N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide is its lower binding affinity for estrogen receptors compared to natural estrogens. This may limit its effectiveness in some applications.
Future Directions
There are several future directions for research involving N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide. One area of interest is the development of more potent and selective SERMs based on the structure of N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide, and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the effectiveness of N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide in vivo, particularly in the treatment of cancer.
properties
IUPAC Name |
N-dibenzofuran-3-yl-3-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c1-29-21-12-9-17(10-13-21)18-5-4-6-19(15-18)26(28)27-20-11-14-23-22-7-2-3-8-24(22)30-25(23)16-20/h2-16H,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGQLWZVYDWCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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